molecular formula C10H13N3O2 B586904 Guanoxan-d4 CAS No. 1794783-67-7

Guanoxan-d4

Cat. No.: B586904
CAS No.: 1794783-67-7
M. Wt: 211.257
InChI Key: HIUVKVDQFXDZHU-RHQRLBAQSA-N
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Description

Guanoxan-d4, also known as (1,4-Benzodioxan-2-ylmethyl)guanidine-d4, is an isotope-labeled compound of Guanoxan. It has the molecular formula C10H9D4N3O2 and a molecular weight of 211.25. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its labeled isotopic nature which aids in various analytical techniques .

Preparation Methods

The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.

    Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction.

    Guanidination: The deuterated intermediate is then reacted with guanidine to form this compound.

The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other isotope-labeled compounds, involving strict control of reaction parameters to achieve high purity and yield .

Chemical Reactions Analysis

Guanoxan-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles replace the guanidine group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Guanoxan-d4 has a wide range of scientific research applications:

Mechanism of Action

Guanoxan-d4, like its unlabeled counterpart Guanoxan, acts as a sympatholytic agent. It inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in blood pressure. The molecular targets of this compound include adrenergic receptors, where it blocks the action of norepinephrine. The pathways involved in its mechanism of action include the inhibition of adrenergic signaling, resulting in vasodilation and reduced cardiac output .

Comparison with Similar Compounds

Guanoxan-d4 is similar to other sympatholytic agents such as Guanethidine and Guanadrel. its unique feature is the incorporation of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Similar compounds include:

    Guanoxan: The non-labeled version of this compound.

    Guanethidine: Another sympatholytic agent used to treat hypertension.

    Guanadrel: A drug with similar antihypertensive properties.

The uniqueness of this compound lies in its application in research due to its isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies .

Properties

CAS No.

1794783-67-7

Molecular Formula

C10H13N3O2

Molecular Weight

211.257

IUPAC Name

2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D

InChI Key

HIUVKVDQFXDZHU-RHQRLBAQSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CN=C(N)N

Synonyms

(1,4-Benzodioxan-2-ylmethyl)guanidine-d4;  2-(Guanidinomethyl)-1,4-benzodioxan-d4;  Guanoxane-d4;  N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine-d4; 

Origin of Product

United States

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